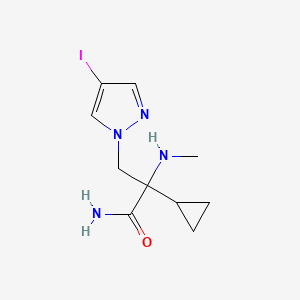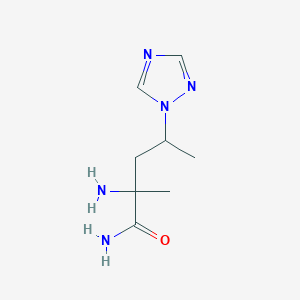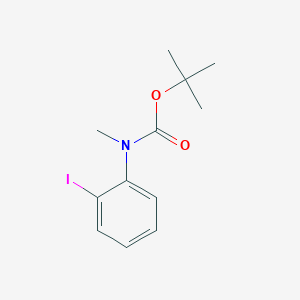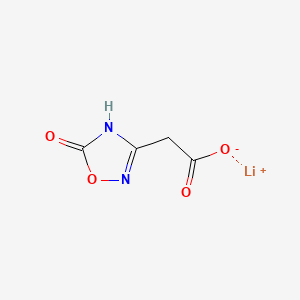![molecular formula C19H24N4O4 B13484148 2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting with the preparation of the piperidine and isoindole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares a similar core structure but differs in the substitution pattern
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3-dione: Lacks the propylamino group, resulting in different chemical and biological properties
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
特性
分子式 |
C19H24N4O4 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(propan-2-ylamino)propylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c1-11(2)20-8-3-9-21-12-4-5-13-14(10-12)19(27)23(18(13)26)15-6-7-16(24)22-17(15)25/h4-5,10-11,15,20-21H,3,6-9H2,1-2H3,(H,22,24,25) |
InChIキー |
HRCWHEMZDYQRAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}acetate](/img/structure/B13484070.png)




![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)






![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)

